REACTION_SMILES
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[Br:1][c:2]1[c:3](-[c:10]2[cH:11][cH:12][cH:13][c:14]([O:16][CH3:17])[cH:15]2)[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1.[C:18]([Li:19])([CH3:20])([CH3:21])[CH3:22].[CH3:25][N:26]([CH:27]=[O:28])[CH3:29].[ClH:23].[OH2:24]>>[c:2]1([C:27](=[O:24])[OH:28])[c:3](-[c:10]2[cH:11][cH:12][cH:13][c:14]([O:16][CH3:17])[cH:15]2)[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(-c2cc(OC)ccc2Br)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(-c2cc(OC)ccc2C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |